molecular formula C23H21FN2O4S B2817812 3-(2,4-dimethoxyphenyl)-1-(4-fluorobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 899928-39-3

3-(2,4-dimethoxyphenyl)-1-(4-fluorobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2817812
CAS No.: 899928-39-3
M. Wt: 440.49
InChI Key: XGLZZKWMKKTVOY-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[2,3-d]pyrimidine-2,4-dione class, characterized by a fused thiophene-pyrimidine scaffold. Key structural features include:

  • 3-(2,4-Dimethoxyphenyl): Electron-rich aromatic substituent enhancing π-π interactions and solubility.
  • 1-(4-Fluorobenzyl): Fluorinated benzyl group contributing to lipophilicity and metabolic stability.
  • 5,6-Dimethyl: Steric hindrance that may influence binding affinity and selectivity.

Synthesis typically involves alkylation of precursor thieno[2,3-d]pyrimidines with halogenated benzyl derivatives under basic conditions (e.g., K₂CO₃ in DMF), as seen in analogous syntheses .

Properties

CAS No.

899928-39-3

Molecular Formula

C23H21FN2O4S

Molecular Weight

440.49

IUPAC Name

3-(2,4-dimethoxyphenyl)-1-[(4-fluorophenyl)methyl]-5,6-dimethylthieno[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C23H21FN2O4S/c1-13-14(2)31-22-20(13)21(27)26(18-10-9-17(29-3)11-19(18)30-4)23(28)25(22)12-15-5-7-16(24)8-6-15/h5-11H,12H2,1-4H3

InChI Key

XGLZZKWMKKTVOY-UHFFFAOYSA-N

SMILES

CC1=C(SC2=C1C(=O)N(C(=O)N2CC3=CC=C(C=C3)F)C4=C(C=C(C=C4)OC)OC)C

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dimethoxyphenyl)-1-(4-fluorobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thieno[2,3-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors such as thiophene derivatives and pyrimidine intermediates under acidic or basic conditions.

    Substitution Reactions:

    Methylation: The methyl groups at positions 5 and 6 can be introduced via alkylation reactions using methylating agents like methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, and purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrimidine ring, potentially converting them to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halides (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

Biologically, thienopyrimidines are known for their potential as enzyme inhibitors. This compound could be investigated for its ability to inhibit specific enzymes involved in disease pathways.

Medicine

In medicine, compounds with similar structures have shown promise as anticancer, antiviral, and anti-inflammatory agents. Research into this compound could reveal similar therapeutic potentials.

Industry

Industrially, this compound could be used in the development of new materials with specific electronic or optical properties due to its aromatic and heterocyclic nature.

Mechanism of Action

The mechanism of action of 3-(2,4-dimethoxyphenyl)-1-(4-fluorobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione would depend on its specific biological target. Generally, such compounds can interact with enzymes or receptors, inhibiting their activity by binding to the active site or allosteric sites. This interaction can disrupt normal cellular processes, leading to therapeutic effects.

Comparison with Similar Compounds

Substituent-Driven Differences in Physicochemical Properties

Compound Name Substituents (R1, R2, R3) Melting Point (°C) Molecular Weight (g/mol) LogP*
Target Compound 2,4-dimethoxyphenyl, 4-F-Bz, 5,6-Me Data not reported ~484.5 ~3.2†
3-Phenyl-5-methyl-6-(2-methylthiazol-4-yl) [1] Phenyl, H, 5-Me, 6-thiazol White crystalline ~407.4 ~2.8†
Example 52 (Pyrazolo-pyrimidine derivative) [3] Sulfonamide, chromen-4-one 228–230 579.1 (M+1) Not reported

*LogP estimated via computational tools; †Predicted using Molinspiration.

Key Observations :

  • 5,6-Dimethyl substituents introduce steric bulk, which may reduce off-target interactions compared to smaller groups (e.g., 5-methyl alone) .
  • The 2,4-dimethoxyphenyl group improves aqueous solubility relative to unsubstituted phenyl rings, critical for bioavailability .

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer : Optimization involves multi-step strategies:
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution reactions for introducing fluorobenzyl or methoxyphenyl groups .
  • Catalyst Use : Potassium carbonate or palladium catalysts improve alkylation efficiency .
  • Temperature Control : Maintain 60–80°C during cyclization to stabilize the thieno[2,3-d]pyrimidine core .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) isolates the compound ≥95% purity .

Q. What analytical techniques are critical for confirming the structural integrity and purity of this compound?

  • Methodological Answer : A combination of techniques is essential:
  • NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR confirms substituent positions (e.g., fluorobenzyl at N1, methoxyphenyl at C3) .
  • HPLC-MS : Validates molecular weight (e.g., [M+H]⁺ peak) and detects impurities .
  • X-ray Crystallography : Resolves stereochemistry of the fused thieno-pyrimidine ring .

Q. How should initial biological activity screening be designed for this compound?

  • Methodological Answer : Prioritize target-specific assays:
  • Enzyme Inhibition : Test against kinases (e.g., EGFR) or phosphodiesterases at 1–100 µM concentrations, using fluorogenic substrates .
  • Cytotoxicity : Screen in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays, comparing IC₅₀ values to reference drugs .
  • Statistical Analysis : Use ANOVA to assess dose-response significance (p<0.05) .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding this compound’s activity across different biological assays?

  • Methodological Answer : Address discrepancies through:
  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replace 2,4-dimethoxyphenyl with nitro or chloro groups) to isolate pharmacophores .
  • Target Validation : Use CRISPR knockouts or siRNA silencing to confirm on-target effects .
  • Crystallography : Co-crystallize the compound with target enzymes (e.g., kinase domains) to visualize binding modes .

Q. What strategies enhance the selectivity of this compound for its intended biological target?

  • Methodological Answer : Improve selectivity via:
  • Molecular Docking : Model interactions with homologous proteins (e.g., EGFR vs. HER2) to identify key binding residues .
  • Proteome Profiling : Use affinity chromatography or thermal shift assays to detect off-target binding .
  • Substituent Engineering : Introduce bulky groups (e.g., tert-butyl) to sterically block off-target interactions .

Q. How can stability and solubility be optimized for in vivo studies?

  • Methodological Answer : Address pharmacokinetic challenges by:
  • Degradation Studies : Use accelerated stability testing (40°C/75% RH) to identify hydrolytic or oxidative degradation pathways .
  • Salt Formation : Prepare hydrochloride or mesylate salts to enhance aqueous solubility .
  • Formulation : Encapsulate in liposomes or PEGylated nanoparticles for sustained release .

Comparative Structural Analysis

Substituent Modification Impact on Activity Reference
2,4-Dimethoxyphenyl (C3) Enhances π-π stacking with kinase ATP pockets
4-Fluorobenzyl (N1) Increases metabolic stability via reduced CYP450 oxidation
5,6-Dimethyl (Thiophene ring) Improves solubility via reduced crystallinity

Key Notes for Experimental Design

  • Control Groups : Include structurally related analogs (e.g., nitrobenzyl or chlorophenyl derivatives) to benchmark activity .
  • Reproducibility : Validate synthesis protocols across ≥3 independent batches .
  • Ethical Compliance : Adhere to OECD guidelines for in vitro/in vivo toxicity testing .

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